4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate
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Overview
Description
4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as methoxy, formamido, and bromobenzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxylamine, hydrazine
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 2-bromobenzoate include:
Uniqueness
The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H24BrN3O7 |
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Molecular Weight |
570.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 2-bromobenzoate |
InChI |
InChI=1S/C26H24BrN3O7/c1-34-20-11-9-17(13-23(20)36-3)25(32)28-15-24(31)30-29-14-16-8-10-21(22(12-16)35-2)37-26(33)18-6-4-5-7-19(18)27/h4-14H,15H2,1-3H3,(H,28,32)(H,30,31)/b29-14+ |
InChI Key |
RFVVSTLUEHNQFF-IPPBACCNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Br)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Br)OC)OC |
Origin of Product |
United States |
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